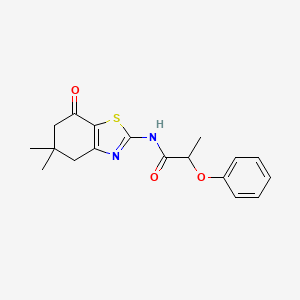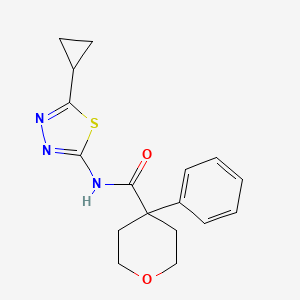![molecular formula C16H25N3O B11010627 2-(azepan-1-ylmethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B11010627.png)
2-(azepan-1-ylmethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the following structure:
- It contains a pyridazinone ring fused to a cycloheptane ring, with an azepane (7-membered) side chain.
- The compound’s systematic name reflects its structural features, including the azepane moiety and the pyridazinone core.
2-(Azepan-1-ylmethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one: C14H24ClN3O2S
.Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not widely documented in the literature.
- it can be synthesized through multistep processes involving cyclization reactions, amine functionalization, and sulfonation.
- Industrial production methods may involve modifications of existing synthetic routes or novel approaches.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions could yield derivatives with modified functional groups or stereochemistry.
Scientific Research Applications
Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.
Biology: Studying its interactions with biological macromolecules (e.g., proteins, nucleic acids).
Medicine: Exploring its pharmacological properties, potential drug-like characteristics, and therapeutic applications.
Industry: Assessing its use in materials science, catalysis, or other industrial processes.
Mechanism of Action
- The exact mechanism remains elusive due to limited research.
- It may interact with specific receptors or enzymes, affecting cellular processes.
- Further studies are needed to elucidate its mode of action.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: Highlight its distinct features compared to these related compounds.
Remember that research on this compound is ongoing, and further investigations will enhance our understanding
Properties
Molecular Formula |
C16H25N3O |
|---|---|
Molecular Weight |
275.39 g/mol |
IUPAC Name |
2-(azepan-1-ylmethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one |
InChI |
InChI=1S/C16H25N3O/c20-16-12-14-8-4-3-5-9-15(14)17-19(16)13-18-10-6-1-2-7-11-18/h12H,1-11,13H2 |
InChI Key |
MEPGJEJLMLALGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CN2C(=O)C=C3CCCCCC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-2-nitrobenzenesulfonamide](/img/structure/B11010554.png)
![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-methyl-2-nitrobenzamide](/img/structure/B11010563.png)

![2-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide](/img/structure/B11010576.png)
![2-chloro-N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-5-nitrobenzamide](/img/structure/B11010590.png)
![N-[(7S)-1,2,3-trimethoxy-9-oxo-10-({4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]butyl}amino)-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide](/img/structure/B11010592.png)
![3-{[(4-Fluorophenyl)sulfonyl]amino}-N-(3-pyridyl)propanamide](/img/structure/B11010595.png)
![6-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid](/img/structure/B11010596.png)
![N-[4-(acetylamino)phenyl]-4-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11010600.png)

![3-hydroxy-4-methyl-2-[(1Z)-1-(2-phenylhydrazinylidene)ethyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11010610.png)
![N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11010616.png)

![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-{4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B11010629.png)
